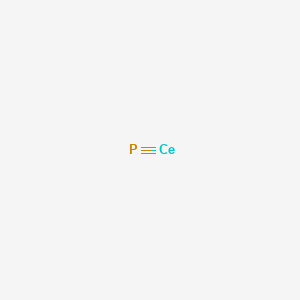
Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,5R,8R,11R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-(4-hydroxybenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid” is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as indole, amino, benzyl, hydroxybenzyl, and tetraoxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Amino Acid Coupling: The amino acids are coupled using peptide synthesis techniques, often employing reagents like carbodiimides (e.g., DCC) to form peptide bonds.
Benzylation and Hydroxybenzylation:
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, with rigorous quality control measures in place.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and hydroxybenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group yields quinones, while reduction of carbonyl groups results in alcohols.
科学的研究の応用
Medicinal Chemistry: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: Studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: Potential use in the synthesis of complex organic materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of this compound would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole group could play a crucial role in binding through π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
(2R,5R,8R,11R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-(4-hydroxybenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid: is similar to other peptide-based compounds with indole groups, such as tryptophan-containing peptides.
Unique Features: The presence of multiple functional groups and the specific stereochemistry make this compound unique, potentially offering distinct biological activities compared to simpler analogs.
特性
CAS番号 |
644997-10-4 |
|---|---|
分子式 |
C40H42N6O7 |
分子量 |
718.8 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H42N6O7/c41-23-36(48)43-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)45-33(20-27-15-17-29(47)18-16-27)37(49)44-32(19-25-9-3-1-4-10-25)38(50)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H,52,53)/t32-,33-,34-,35-/m1/s1 |
InChIキー |
JCLRHSNRYZJJJX-BAQBVXSRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)





![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

